molecular formula C12H13BrN2OS B1438601 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol CAS No. 1105189-81-8

5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol

Cat. No. B1438601
CAS RN: 1105189-81-8
M. Wt: 313.22 g/mol
InChI Key: WULOCSKZKNCADA-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol (5-Br-MEO-T) is an organosulfur compound that is part of the imidazole-thiol family. It has been studied for its potential applications in various scientific fields such as drug delivery, biochemistry, and pharmacology. Its unique structure and properties make it a promising molecule for further research and development.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Benzimidazole derivatives, closely related to the specified compound, have been explored for their ability to inhibit corrosion in mild steel. These derivatives, including 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, exhibit significant corrosion inhibition properties when used in sulfuric acid, protecting mild steel surfaces through the formation of a protective layer (Ammal et al., 2018).

Molecular Electronics

  • Building Blocks for Molecular Wires : Aryl bromides, which include derivatives of the specified compound, are used as precursors in the synthesis of molecular wires for electronic applications. These derivatives are crucial in the efficient transformation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Antibacterial and Antimicrobial Activities

  • Antimicrobial Properties : Imidazole derivatives have shown significant potential in antimicrobial applications. For instance, compounds like 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, synthesized from substituted imidazole, have demonstrated notable antimicrobial activities (Narwal et al., 2012).
  • Bismuth Thiolato Complexes with Antimicrobial Activity : Bismuth thiolato complexes synthesized from heterocyclic thiones, including imidazole derivatives, exhibit considerable antibacterial properties against various strains, including MRSA and E. coli, while showing low toxicity towards mammalian cells (Luqman et al., 2014).

Photodynamic Therapy in Cancer Treatment

  • Photosensitizers in Photodynamic Therapy : Specific imidazole derivatives have been used in the synthesis of photosensitizers for photodynamic therapy, a method employed in cancer treatment. These compounds demonstrate high singlet oxygen quantum yield, making them suitable for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Pharmaceutical Importance

  • Human Indolenamine Dioxygenase Inhibitors : Imidazole derivatives like 4-phenyl-4-thiazoline-2-thiol, closely related to the queried compound, are recognized for their role as human indolenamine dioxygenase inhibitors. These inhibitors have various pharmaceutical applications, including their use in medicinal chemistry programs (Balti et al., 2016).

properties

IUPAC Name

4-(4-bromophenyl)-3-(2-methoxyethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-16-7-6-15-11(8-14-12(15)17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULOCSKZKNCADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CNC1=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
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5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
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5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
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5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
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